

The Selective Inhibition of Kv2 Subfamily Channels by RY785: A Technical Guide

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Compound of Interest

Compound Name: RY785

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This technical guide provides an in-depth analysis of the selectivity profile and mechanism of action of **RY785**, a potent and selective inhibitor of the Kv2 subfamily of voltage-gated potassium channels. The information presented herein is intended to support research and drug development efforts targeting these crucial ion channels.

Executive Summary

RY785 is a small molecule inhibitor that demonstrates high potency and selectivity for Kv2 channels, particularly Kv2.1 and Kv2.2. Its mechanism of action is use-dependent, involving gated access to the channel's central cavity. Notably, the presence of auxiliary KvS subunits significantly reduces the sensitivity of Kv2 channels to **RY785**, a critical consideration for its application in native cellular environments. This guide summarizes the quantitative data on **RY785**'s selectivity, details the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Quantitative Selectivity Profile of RY785

The inhibitory potency of **RY785** has been quantified across various Kv channel subtypes. The data clearly indicates a strong preference for Kv2 channels over other subfamilies, such as Kv1.^[1]

Channel Subtype	IC50	Species	Expression System	Reference
Kv2.1	50 nM	Not Specified	Not Specified	[2]
Kv2.1	0.16 μ M	Rat	CHO-K1 cells	[1]
Kv2.2	0.1 - 0.2 μ M	Not Specified	Not Specified	[1]
Kv1.2	>10 μ M	Not Specified	Not Specified	[1]
Kv2.1/Kv8.1	5 \pm 1 μ M	Rat	CHO-K1 cells	[3][4][5]

Table 1: Inhibitory potency (IC50) of **RY785** for various Kv channel subtypes.

Further studies have demonstrated that at a concentration of 1 μ M, **RY785** inhibits \geq 98% of the Kv2.1 conductance in CHO-K1 cells.[6][7][8][9] In contrast, heteromeric channels composed of Kv2.1 and KvS subunits (Kv5.1, Kv6.4, Kv8.1, and Kv9.3) exhibit significant resistance to **RY785**.^[4] For instance, in cells co-expressing Kv2.1 and Kv8.1, 1 μ M **RY785** leaves a substantial portion of the current unblocked.[3][5]

Channel Composition	Concentration of RY785	Remaining Current (%)	Expression System	Reference
Kv2.1 homomer	1 μ M	1 \pm 2%	Kv2.1-CHO cells	[3][4][5]
Kv2.1 + Nav β 2	1 μ M	4 \pm 0.6%	Kv2.1-CHO cells	[3][4][5][10]
Kv2.1 + AMIGO1	1 μ M	Not specified (efficiently blocked)	Kv2.1-CHO cells	[3][4][5][10]
Kv2.1/Kv5.1 heteromer	1 μ M	Resistant	Kv2.1-CHO cells	[4][11]
Kv2.1/Kv6.4 heteromer	1 μ M	Resistant	Kv2.1-CHO cells	[4]
Kv2.1/Kv8.1 heteromer	1 μ M	Resistant	Kv2.1-CHO cells	[3][4][5]
Kv2.1/Kv9.3 heteromer	1 μ M	Resistant	Kv2.1-CHO cells	[4]

Table 2: Effect of **RY785** on Kv2.1 homomeric and heteromeric channels.

Mechanism of Action

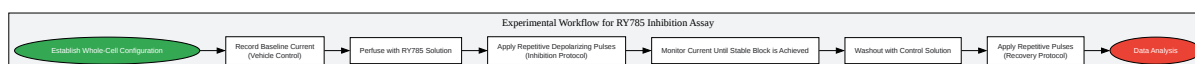
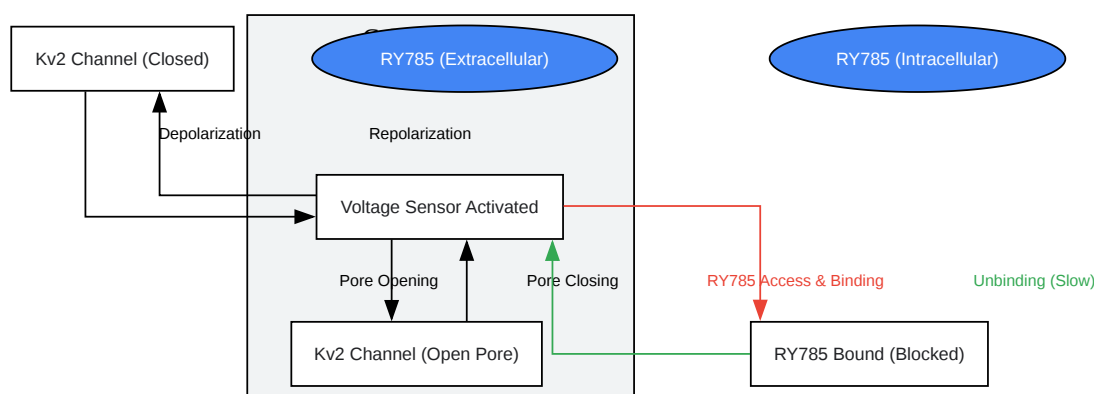
RY785 exhibits a use-dependent mechanism of inhibition, meaning that channel activation is required for the drug to exert its blocking effect.[6][7][8][9] The proposed mechanism involves the following key steps:

- **Voltage Sensor Activation:** Depolarization of the membrane potential leads to the activation of the channel's voltage sensors.[6][7][8]
- **Gated Access:** The activation of the voltage sensors opens a pathway into the central cavity of the Kv2.1 channel.[6][7][8] It is important to note that channel opening itself is not an absolute requirement for drug access.[6][7][8]
- **Binding:** **RY785**, an electroneutral molecule, enters the central cavity and binds to a site within the pore.[2][12] Molecular dynamics simulations suggest that **RY785** binds off-axis to

the channel walls.[2][12]

- Stabilization of a Semi-Open State: The binding of **RY785** is thought to stabilize and occlude a semi-open state of the cytoplasmic gate.[2]
- Trapping: Upon repolarization and deactivation of the voltage sensors, **RY785** becomes trapped within the central cavity, leading to a prolonged block.[6][7][8]

This mechanism is distinct from classic open-channel blockers, although intracellular tetraethylammonium (TEA) has been shown to compete with **RY785** inhibition, suggesting overlapping binding sites.[6][7][8]



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